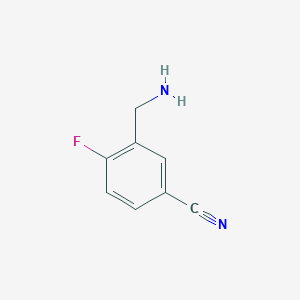

3-(Aminomethyl)-4-fluorobenzonitrile

Beschreibung

Strategic Positioning of Fluorinated Benzonitriles and Benzylamines as Key Intermediates

Fluorinated benzonitriles and benzylamines are classes of organic compounds that have garnered considerable attention as key intermediates in synthetic chemistry, largely due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. enamine.net Properties such as metabolic stability, membrane permeability, and binding affinity to biological targets can be favorably modulated by the presence of a fluorine atom. nih.gov The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. nih.gov

Benzylamines, particularly those with substitution on the aromatic ring, are integral components of many biologically active compounds. They serve as crucial precursors in the synthesis of a wide range of pharmaceuticals. The aminomethyl group provides a key nucleophilic center and a site for introducing further molecular complexity. The combination of a fluorine atom and a benzylamine (B48309) moiety within the same molecule, as seen in 3-(aminomethyl)-4-fluorobenzonitrile, creates a powerful synthetic intermediate. This strategic positioning allows chemists to leverage the unique properties of both the fluorinated aromatic ring and the reactive benzylamine in a single, compact building block.

Retrosynthetic Analyses Leading to this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com This process helps in designing a logical and efficient synthetic route. For this compound, a primary disconnection can be made at the C-N bond of the aminomethyl group, suggesting a precursor such as a 4-fluoro-3-(halomethyl)benzonitrile or a 4-fluoro-3-formylbenzonitrile.

A common retrosynthetic strategy for primary amines is the reduction of a nitrile or an amide. youtube.com Therefore, a plausible retrosynthetic pathway for this compound would involve the reduction of the corresponding nitrile.

Retrosynthetic Approach 1: Reduction of a Nitro Group

A key retrosynthetic disconnection for an aminomethyl group is the reduction of a nitro group. This leads back to a nitro-substituted precursor, which is often more readily accessible.

Target Molecule: this compound

Disconnection: C-N bond of the amine (via reduction)

Precursor: 4-Fluoro-3-nitrobenzonitrile

This retrosynthetic step is based on the well-established transformation of a nitro group to an amine via catalytic hydrogenation or other reduction methods.

Synthetic Elaboration:

The synthesis would proceed by the reduction of the nitro group of 4-fluoro-3-nitrobenzonitrile. This precursor can be synthesized from 4-fluorobenzonitrile (B33359) through nitration.

Historical Context of Related Substituted Fluorobenzonitrile Derivatives in Synthetic Chemistry

The development of synthetic methods for fluorinated aromatic compounds has been a significant area of research in organic chemistry for over a century. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. A landmark development was the Balz-Schiemann reaction, discovered in the early 20th century, which provided a reliable method for the synthesis of aryl fluorides from aryl amines via diazonium salts.

The synthesis of nitriles also has a rich history, with the Sandmeyer reaction, discovered in 1884, being one of the earliest methods for preparing aromatic nitriles from diazonium salts. manchester.ac.uk The Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using copper(I) cyanide, is another classical method. wikipedia.org

The convergence of these two fields—fluorination chemistry and nitrile synthesis—led to the development of methods for preparing fluorinated benzonitriles. The evolution of electrophilic fluorinating agents, such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor, has provided milder and more selective methods for the direct fluorination of aromatic rings. manchester.ac.uknih.govwikipedia.org These reagents have significantly advanced the synthesis of complex fluorinated molecules.

The development of transition-metal-catalyzed cross-coupling reactions, particularly those using palladium and copper, has revolutionized the synthesis of aryl nitriles. wikipedia.orgscielo.br These methods allow for the efficient cyanation of aryl halides and triflates under relatively mild conditions, tolerating a wide range of functional groups. This has greatly expanded the accessibility of substituted benzonitriles, including fluorinated derivatives, as key intermediates for various applications.

The following table provides a brief overview of key historical developments in the synthesis of fluorinated aromatic compounds and nitriles:

| Era | Key Development | Significance |

| Late 19th Century | Sandmeyer Reaction | Early method for the synthesis of aromatic nitriles from diazonium salts. manchester.ac.uk |

| Early 20th Century | Balz-Schiemann Reaction | A reliable method for synthesizing aryl fluorides from aryl amines. |

| Mid-20th Century | Rosenmund-von Braun Reaction | Established a method for cyanation of aryl halides using copper(I) cyanide. wikipedia.org |

| Late 20th Century | Development of Electrophilic Fluorinating Agents (e.g., NFSI, Selectfluor) | Provided milder and more selective methods for direct fluorination. manchester.ac.uknih.govwikipedia.org |

| Late 20th - Early 21st Century | Transition-Metal-Catalyzed Cyanation | Enabled efficient synthesis of aryl nitriles from aryl halides and triflates under mild conditions. wikipedia.orgscielo.br |

The continuous evolution of these synthetic methodologies has made compounds like this compound and its derivatives more accessible, fueling their application in the discovery and development of new chemical entities with valuable properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGQYNXOSNYCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016798-28-9 | |

| Record name | 3-(aminomethyl)-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminomethyl 4 Fluorobenzonitrile

Diverse Synthetic Routes to the Core Structure

The synthesis of 3-(Aminomethyl)-4-fluorobenzonitrile can be approached through several distinct pathways. These methods primarily focus on the formation of the critical aminomethyl group on a pre-existing fluorobenzonitrile scaffold. The main strategies include the reduction of a nitrile or a related precursor, nucleophilic substitution to introduce the amine functionality, and enzymatic transformations.

Reduction Strategies for Benzonitrile Precursors

A principal method for creating the aminomethyl group is the reduction of the nitrile functionality on a suitable precursor, such as 3-cyano-4-fluorobenzyl cyanide. This transformation converts the cyano group (-C≡N) into a primary amine group (-CH₂NH₂).

Catalytic hydrogenation is a highly efficient method for the reduction of both aliphatic and aromatic nitriles to primary amines. acsgcipr.org This process typically involves reacting the nitrile-containing substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. acsgcipr.org Common catalysts include those based on palladium, platinum, rhodium, nickel, or cobalt. acsgcipr.orggoogle.com

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with reaction intermediates. acsgcipr.orggoogle.com To enhance selectivity for the desired primary amine, reaction conditions such as temperature, pressure, and solvent are carefully controlled. google.com For instance, some processes operate at elevated pressures (600 to 2500 psig) and temperatures (100° to 180° C). google.com More advanced methods utilize specific catalytic systems, such as a rhodium catalyst in a two-phase solvent system, to achieve high yields at lower pressures and temperatures while minimizing the need for ammonia (B1221849) to suppress side reactions. google.com Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a Pd/C catalyst, offers a milder alternative that avoids the direct handling of hydrogen gas. rsc.org

Interactive Table: Catalytic Systems for Nitrile Reduction

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Pd/C | H₂ Gas | Mild to moderate T & P | Widely available, efficient | acsgcipr.org |

| Raney Nickel (Ni) | H₂ Gas | Elevated T & P | Cost-effective | thieme-connect.de |

| Rhodium (Rh) | H₂ Gas | Low T & P, two-phase solvent | High selectivity, no ammonia needed | google.com |

Complex metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation, effectively reducing nitriles at room temperature. mdpi.com The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by quenching to yield the primary amine.

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own. mdpi.com However, its reducing power can be enhanced by using it in combination with metal salt additives such as aluminum chloride, indium chloride, or zinc chloride, making it a viable, albeit less common, alternative to LiAlH₄. mdpi.com

Interactive Table: Hydride Reagents for Nitrile Reduction

| Reagent | Reactivity with Nitriles | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Room temperature, ethereal solvent (e.g., THF) | Potent, requires careful handling | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) in Functionalization

Nucleophilic aromatic substitution (SNAr) provides another strategic route for constructing molecules like this compound. This reaction involves the displacement of a leaving group on an electron-poor aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com For a precursor to this compound, the aromatic ring is "activated" by the electron-withdrawing nitrile group. The fluorine atom itself can act as an excellent leaving group in SNAr reactions. masterorganicchemistry.com

In a potential synthetic pathway, a nucleophile containing the aminomethyl group (or a precursor that can be converted to it) attacks a fluorobenzonitrile derivative that has a suitable leaving group at the 3-position. The reaction is typically facilitated by a base and a polar aprotic solvent. The rate-determining step is usually the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitrile group ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.com

Biocatalytic Approaches in Aminomethyl Group Introduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. nih.govnih.gov Enzymes operate under mild conditions, often exhibiting high chemo-, regio-, and stereoselectivity. nih.gov

Amine transaminases (ATAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a carbonyl acceptor (a ketone or aldehyde). nih.govmdpi.com This enzymatic reaction, which proceeds through a "ping-pong" mechanism, is highly attractive for the asymmetric synthesis of amines from prochiral ketones, with the potential for achieving theoretical yields of 100%. mdpi.commsu.ru

In the context of synthesizing this compound, a transaminase could be used to convert a precursor such as 4-fluoro-3-formylbenzonitrile into the final product. The enzyme would transfer an amino group from a donor molecule directly to the aldehyde, creating the aminomethyl group with high specificity. mdpi.com Researchers have successfully engineered and discovered a wide range of transaminases to broaden their substrate scope and improve their stability for industrial applications, making this a viable green chemistry approach. nih.govnih.govresearchgate.net

Interactive Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoro-3-formylbenzonitrile |

| Lithium aluminum hydride |

| Sodium borohydride |

| Isopropylamine |

| Alanine |

| Palladium |

| Platinum |

| Rhodium |

| Nickel |

| Cobalt |

| Aluminum chloride |

| Indium chloride |

| Zinc chloride |

| Ammonium formate |

Synthesis through Precursor Functionalization

The construction of this compound often relies on the targeted functionalization of advanced precursors. This approach allows for the precise installation of the aminomethyl group onto the 4-fluorobenzonitrile (B33359) scaffold.

A primary and efficient route to this compound involves the reductive amination of its corresponding aldehyde precursor, 4-fluoro-3-formylbenzonitrile. ambeed.comgoogle.com This powerful C-N bond-forming reaction transforms a carbonyl group into an amine in a two-step, one-pot process. masterorganicchemistry.com The reaction begins with the condensation of the aldehyde with an amine source, typically ammonia or its equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

Several reducing agents can be employed for this transformation, each with specific advantages regarding selectivity and reaction conditions. Sodium triacetoxyborohydride (B8407120) is a highly selective reagent for reductive amination, known for its mildness and broad functional group tolerance. masterorganicchemistry.com Another common reagent is sodium cyanoborohydride, which is effective under mildly acidic conditions that favor imine formation and reduction over competing carbonyl reduction.

The general mechanism proceeds as follows:

Imine Formation: The aldehyde (4-fluoro-3-formylbenzonitrile) reacts with ammonia to form an iminium ion, which is in equilibrium with the corresponding imine.

Reduction: A hydride reagent attacks the electrophilic carbon of the iminium ion, reducing it to the final aminomethyl product.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | High selectivity, mild conditions, non-toxic byproducts. | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at neutral to slightly acidic pH, stable in protic solvents. | Highly toxic, generates cyanide waste. |

| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C, Raney Nickel) | Methanol (MeOH), Ethanol (EtOH) | "Green" reagent, high atom economy, scalable. | Requires specialized high-pressure equipment, potential for over-reduction. |

An alternative to direct amination involves the use of a protected amine equivalent, a strategy that prevents over-alkylation and other side reactions. The Gabriel synthesis is a classic and robust method for preparing primary amines that exemplifies this approach. masterorganicchemistry.comwikipedia.org This pathway would typically start from a precursor such as 3-(bromomethyl)-4-fluorobenzonitrile.

The key steps are:

N-Alkylation: Potassium phthalimide (B116566), a nucleophilic nitrogen source where the amine is protected by the phthaloyl group, is reacted with the alkyl halide precursor (3-(bromomethyl)-4-fluorobenzonitrile). organic-chemistry.org This SN2 reaction forms N-(4-fluoro-3-cyanobenzyl)phthalimide. The phthalimide group effectively blocks the nitrogen from further reactions. organic-chemistry.orgresearchgate.net

Deprotection: The final step is the removal of the phthalimide protecting group to liberate the primary amine. The most common method is hydrazinolysis, which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). wikipedia.orglibretexts.org This process yields the desired this compound and a stable phthalhydrazide (B32825) precipitate, which can be easily filtered off. wikipedia.org Other deprotection methods, such as acidic or basic hydrolysis, can also be used, though they often require harsher conditions. libretexts.orgnih.gov

Table 2: Deprotection Methods for Phthalimide Group

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Ethanol or Methanol, reflux | Mild conditions, efficient, forms an easily removable precipitate. wikipedia.org | Hydrazine is toxic. |

| Acidic Hydrolysis | Strong acid (e.g., HBr, H₂SO₄) | High temperature, prolonged reaction time | --- | Harsh conditions can degrade sensitive functional groups. wikipedia.org |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Aqueous solution, reflux | --- | Harsh conditions, potential for racemization in chiral substrates. organic-chemistry.org |

| Sodium Borohydride Reduction | NaBH₄ followed by acid | 2-propanol, then acetic acid | Mild, two-stage one-pot procedure. organic-chemistry.org | --- |

Multi-Step Convergent and Divergent Synthetic Pathways

The strategic value of this compound is enhanced by its utility in both convergent and divergent synthetic plans, which are cornerstones of modern medicinal chemistry for building molecular libraries.

Divergent Synthesis: A divergent synthesis strategy utilizes a common intermediate, or building block, to generate a wide array of structurally related compounds. nih.gov this compound is an ideal starting point for such pathways. The primary amine and the nitrile group serve as reactive handles for a multitude of chemical transformations. For example, the amine can be acylated, alkylated, or used in the formation of various heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. This allows for the rapid creation of a library of diverse analogs for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

Process Chemistry and Scalable Production

Moving a synthetic route from the laboratory bench to industrial production requires significant optimization and often the adoption of advanced manufacturing technologies to ensure efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions for Industrial Synthesis

The large-scale synthesis of this compound necessitates a thorough optimization of all reaction parameters. For a process like reductive amination, key variables include:

Temperature and Pressure: These parameters influence reaction rates and selectivity. While atmospheric pressure is often sufficient, certain hydrogenations may require elevated pressures to proceed efficiently.

Solvent Selection: The choice of solvent affects solubility, reaction rate, and ease of product isolation and purification. Green chemistry principles encourage the use of safer, more environmentally benign solvents.

Catalyst Loading and Choice: In catalytic reductions, minimizing the amount of expensive metal catalyst (e.g., Palladium) without compromising reaction time or yield is a critical economic driver.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants can maximize the conversion of the limiting reagent and minimize the formation of impurities.

Systematic studies, often using Design of Experiments (DoE) methodology, are employed to map the reaction landscape and identify the optimal conditions that provide the best balance of yield, purity, cost, and throughput.

Development of Continuous Flow Processes for Efficiency

Continuous flow chemistry is an increasingly important technology for the manufacture of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov The synthesis of fluorinated compounds, in particular, can benefit greatly from this technology due to improved safety and control. beilstein-journals.orgdurham.ac.ukvapourtec.com

A continuous flow process for synthesizing this compound could be designed for either the reductive amination or Gabriel synthesis pathways. In a hypothetical flow setup for reductive amination, streams of the aldehyde precursor, the amine source, and the reducing agent would be pumped and mixed in a T-piece before entering a heated or cooled reactor coil. chemistryviews.org

Key advantages of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, significantly mitigating the risks associated with highly exothermic reactions or the use of hazardous reagents. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, often leading to cleaner reactions, higher yields, and reduced byproduct formation. chemistryviews.orgdurham.ac.uk

Scalability: Increasing production volume in a flow system is achieved by simply running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex redevelopment often required for scaling up batch reactors. nih.govdoi.org

Automation and Integration: Flow processes can be readily automated and can integrate multiple reaction and purification steps into a single, seamless operation. durham.ac.uk

The adoption of flow chemistry represents a modern approach to producing key intermediates like this compound with greater efficiency, safety, and consistency. rsc.org

Chemical Reactivity and Advanced Derivatization of 3 Aminomethyl 4 Fluorobenzonitrile

Reactivity at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, enabling the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The nucleophilic aminomethyl group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating derivatives with modified physicochemical properties.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acylated products. This transformation is crucial for modifying properties like lipophilicity and metabolic stability. For instance, reaction with an acid chloride (R-COCl) would produce an N-substituted amide.

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the aminomethyl group with sulfonyl chlorides (R-SO₂Cl), often in the presence of a base like pyridine (B92270) or triethylamine. Primary sulfonamides are a prevalent structural motif in a wide range of therapeutic agents. nih.gov The classical synthesis involves the reaction of sulfonyl chlorides with an amine. nih.gov

A summary of representative acylation and sulfonylation reactions is presented below.

| Reaction | Reagent | Product Type |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-Substituted Amide |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-Substituted Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | N-Substituted Sulfonamide |

Alkylation and Reductive Amination for Secondary and Tertiary Amines

The synthesis of secondary and tertiary amines from 3-(Aminomethyl)-4-fluorobenzonitrile can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: While direct reaction with alkyl halides can produce secondary and tertiary amines, this method often leads to a mixture of products due to over-alkylation, making it difficult to control. masterorganicchemistry.com

Reductive Amination: A more effective and widely used method is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine for secondary amine formation). masterorganicchemistry.comyoutube.com The imine is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comyoutube.com This method avoids the issue of multiple alkylations and allows for the controlled synthesis of diversely substituted amines. masterorganicchemistry.com

The general scheme for reductive amination is as follows:

| Starting Material | Reagents | Product Type |

| This compound + Aldehyde (R-CHO) | NaBH₃CN or NaBH(OAc)₃, H+ | Secondary Amine |

| This compound + Ketone (R₂C=O) | NaBH₃CN or NaBH(OAc)₃, H+ | Secondary Amine |

| Secondary Amine Derivative + Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃, H+ | Tertiary Amine |

Oxidation Reactions of the Aminomethyl Group

The aminomethyl group can be susceptible to oxidation under certain conditions. While stable under mild oxidizing conditions, strong oxidizing agents can transform the primary amine. For example, the use of potent oxidizers may lead to the formation of corresponding imines or, under more vigorous conditions, potentially nitro derivatives. Careful selection of reaction conditions is necessary to avoid unwanted oxidation when modifying other parts of the molecule.

Condensation and Cyclization Reactions (e.g., Mannich, Petasis, Ugi Reactions)

This compound is an ideal amine component for various multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

Mannich Reaction: In a classical Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (like a ketone) react to form a β-amino-carbonyl compound, known as a Mannich base.

Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines, such as allyl amines or α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in this transformation. wikipedia.orgorganic-chemistry.org

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid in a concerted sequence. wikipedia.org This reaction is known for its high atom economy and the ability to create diverse, peptide-like structures. wikipedia.orgorganic-chemistry.org

These MCRs are highly valued in combinatorial chemistry and drug discovery for creating large libraries of structurally diverse compounds. nih.govorganic-chemistry.org

| Multicomponent Reaction | Reactants | Typical Product |

| Petasis Reaction | This compound , Carbonyl, Vinyl/Aryl-boronic Acid | Substituted Amine |

| Ugi Reaction | This compound , Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide.

Partial Hydrolysis to Amide: Careful control of reaction conditions, often using acid or base with limited water, can stop the reaction at the primary amide stage, forming 3-(aminomethyl)-4-fluorobenzamide.

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile to a carboxylic acid, yielding 3-(aminomethyl)-4-fluorobenzoic acid.

It is important to note that under acidic conditions used for hydrolysis, there is a potential for competing reactions at the aminomethyl group, such as salt formation.

Cycloaddition and Heterocycle Formation (e.g., Tetrazine Synthesis)

The nitrile group of this compound can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the synthesis of s-tetrazines (1,2,4,5-tetrazines). These reactions are significant in the field of bioorthogonal chemistry, where tetrazines are used for cellular labeling, imaging, and drug delivery due to their rapid and selective inverse-electron-demand Diels-Alder reactions. nih.govrsc.org

The classical approach to synthesizing s-tetrazines involves the Pinner reaction, which starts with the condensation of a nitrile with hydrazine (B178648), followed by oxidation of the resulting 1,2-dihydrotetrazine. researchgate.net While this method is effective for symmetrical tetrazines, the synthesis of unsymmetrical tetrazines often requires more advanced strategies to avoid mixtures of products. nih.govresearchgate.net For a molecule like this compound, this would typically involve a reaction with a different nitrile and a source of hydrazine, often in the presence of a catalyst or promoting agent, to favor the formation of the unsymmetrical product. researchgate.netnih.gov

Recent advancements have led to one-pot methods for the synthesis of unsymmetrical tetrazines, which could be applicable to this compound. researchgate.netnih.gov These methods often show a good tolerance for various functional groups, which is crucial given the presence of the aminomethyl and fluoro groups on the starting material. researchgate.net

Further Reduction to Aldehydes or Other Amines

The nitrile and aminomethyl groups of this compound are both susceptible to reduction, offering pathways to aldehydes and different amine derivatives. The reduction of the nitrile group to an aldehyde requires careful selection of reagents to avoid over-reduction to the amine. One common method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce nitriles to imines that are then hydrolyzed to aldehydes upon aqueous workup.

Conversely, the complete reduction of the nitrile group to a primary amine can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would result in the formation of a diamine, where both the original aminomethyl group and the newly formed amine are present.

The primary amine of the aminomethyl group can be further derivatized. For instance, it can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. This reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Reactivity of the Aryl Fluorine Atom

Nucleophilic Displacement of Fluorine

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrile group. nih.gov This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. nih.gov

Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, thiophenoxides, and amines. nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires the use of a base to deprotonate the nucleophile or to neutralize the HF formed during the reaction. nih.gov For example, reacting this compound with a substituted phenol (B47542) in the presence of a base like potassium carbonate would yield a diaryl ether derivative.

The efficiency of the SNAr reaction can be influenced by the nature of the nucleophile and the specific reaction conditions. rsc.org In some cases, the aminomethyl group might require protection to prevent it from acting as a competing nucleophile.

| Nucleophile | Product Type | Typical Conditions |

| Alcohols/Phenols | Aryl ethers | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

| Thiols | Thioethers | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

| Amines | Diaryl amines | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO), sometimes requiring higher temperatures |

Aromatic Ring Functionalization

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Chan-Lam Coupling)

The aryl fluorine can, in some cases, participate in cross-coupling reactions, although C-F bonds are generally less reactive than other carbon-halogen bonds. However, with the right catalyst system, these transformations are possible. More commonly, the molecule would first be converted to a more reactive derivative, such as an aryl triflate or a boronic acid, to facilitate cross-coupling.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgdomainex.co.uknih.gov To utilize this compound in a Suzuki reaction, it could either be converted to a boronic acid or ester derivative and coupled with an aryl halide, or used as the halide partner with an arylboronic acid, though the latter is more challenging with a fluoride. nih.govnih.gov The reaction is known for its tolerance of a wide range of functional groups. nih.gov

The Chan-Lam coupling provides a route to form carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst. organic-chemistry.orgdntb.gov.uarsc.org This reaction typically couples an amine or alcohol with a boronic acid. organic-chemistry.orgnih.govnih.gov The aminomethyl group of this compound could potentially be N-arylated using this method, reacting with an arylboronic acid in the presence of a copper(II) catalyst and a base. organic-chemistry.orgnih.gov This offers an alternative to traditional N-arylation methods that might be less tolerant of the other functional groups present in the molecule.

| Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium complex | Organoboron compound and Organohalide | C-C |

| Chan-Lam | Copper salt (e.g., Cu(OAc)₂) | Amine/Alcohol and Organoboron compound | C-N / C-O |

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org

In this compound, both the aminomethyl and the nitrile groups could potentially act as DMGs. The relative directing ability of these groups would determine the site of metalation. Often, an amide or a protected amine is a stronger DMG than a nitrile. uwindsor.ca If the primary amine were first converted to a secondary or tertiary amide, it would likely serve as a potent DMG.

Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups ortho to the directing group. This allows for the synthesis of highly substituted aromatic compounds that would be difficult to access through other means.

Potential Directing Groups and Electrophilic Quench

| Directing Group (after modification) | Potential Site of Metalation | Example Electrophile | Product |

| -CH₂NHCOR (Amide) | Position 2 | (CH₃)₂S₂ | 2-Methylthio derivative |

| -CN (Nitrile) | Position 2 or 5 | Si(CH₃)₃Cl | Silylated derivative |

Role As a Key Intermediate in Complex Molecular Architectures

Precursor to Fluorinated Heterocyclic Systems

The unique arrangement of functional groups in 3-(Aminomethyl)-4-fluorobenzonitrile makes it an adept starting material for constructing various fluorinated heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds.

Pyrimidines are a critical class of heterocyclic compounds found in nucleic acids and a vast array of pharmacologically active agents, exhibiting activities such as anticancer, antiviral, and antibacterial properties. encyclopedia.pubgsconlinepress.com The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. google.com

While direct use of this compound is not extensively documented, its functional groups can be readily manipulated to participate in pyrimidine (B1678525) synthesis. For instance, the primary amine of the aminomethyl group can be converted into an amidine functionality. Reaction of this compound with an imidate, such as ethyl acetimidate, would yield the corresponding N-substituted amidine. This intermediate, containing the fluoro-cyanophenyl moiety, could then undergo a cyclocondensation reaction with a suitable β-dicarbonyl compound, like acetylacetone (B45752) or diethyl malonate, to afford the target fluorinated pyrimidine derivative. This strategy allows for the incorporation of the 2-fluoro-5-cyanobenzyl substituent onto the pyrimidine ring, a motif of interest in drug discovery.

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry, recognized as a purine (B94841) isostere and found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. gsconlinepress.comnih.govnih.gov The most common synthetic routes to this scaffold involve the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net

To utilize this compound as a precursor, a multi-step approach can be envisioned. The aminomethyl group can be used to construct a suitable 1,3-dicarbonyl-like synthon. For example, acylation of the amine followed by further functional group manipulation could yield a β-keto ester or a related species bearing the 2-fluoro-5-cyanobenzyl group. This intermediate could then be reacted with 3-amino-1,2,4-triazole in a cyclization reaction, typically under acidic or basic conditions, to furnish the desired 7-substituted- nih.govchemijournal.comtriazolo[1,5-a]pyrimidine. This approach would introduce the specific fluorinated benzyl (B1604629) moiety at a key position on the heterocyclic core, influencing the molecule's steric and electronic properties.

Phthalazinone derivatives are important heterocyclic compounds with a broad spectrum of pharmacological activities, including acting as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and poly(ADP-ribose) polymerase (PARP). google.comnih.gov A common method for the synthesis of the phthalazinone core involves the condensation of a 2-acylbenzoic acid derivative with hydrazine (B178648). nih.gov

This compound can serve as a starting point for phthalazinone synthesis following the hydrolysis of its nitrile group. The nitrile can be converted to a carboxylic acid under acidic or basic conditions, yielding 3-(aminomethyl)-4-fluorobenzoic acid. This ortho-aminomethyl benzoic acid derivative is a suitable precursor for cyclization. Treatment with hydrazine hydrate (B1144303) would lead to the formation of the corresponding hydrazide, which upon intramolecular cyclization, would yield a di-hydrophthalazinone ring system. Subsequent oxidation would provide the aromatic phthalazinone scaffold. This synthetic route directly incorporates the fluorinated ring and a modifiable side chain into the final heterocyclic structure.

The benzimidazole (B57391) nucleus is a structural isostere of naturally occurring nucleotides and is a core component of many clinically used drugs. encyclopedia.pubimpactfactor.org A primary synthetic strategy for benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde under acidic conditions. encyclopedia.pub

This compound can be transformed into a suitable aldehyde precursor for this reaction. The reduction of the nitrile group, for instance using Diisobutylaluminium hydride (DIBAL-H), would yield 3-(aminomethyl)-4-fluorobenzaldehyde. This aldehyde can then be condensed with a variety of o-phenylenediamines to generate a library of 2-substituted benzimidazoles. The resulting compounds would feature the 2-fluoro-5-(aminomethyl)phenyl group at the 2-position of the benzimidazole core, providing a handle for further diversification and attachment to other molecular fragments. nih.gov

Table 1: Proposed Synthetic Applications of this compound for Heterocycle Synthesis

| Target Heterocycle | Key Intermediate from Precursor | Proposed Reaction |

| Pyrimidine | N-(2-fluoro-5-cyanobenzyl)amidine | Cyclocondensation with a β-dicarbonyl compound |

| Triazolo[1,5-a]pyrimidine | β-Ketoester with a 2-fluoro-5-cyanobenzyl group | Cyclocondensation with 3-amino-1,2,4-triazole |

| Phthalazinone | 3-(Aminomethyl)-4-fluorobenzoic acid | Condensation and cyclization with hydrazine |

| Benzimidazole | 3-(Aminomethyl)-4-fluorobenzaldehyde | Condensation with an o-phenylenediamine |

Building Block for Advanced Fluoroaryl-Containing Amines

The primary amine of the aminomethyl group in this compound is a potent nucleophile, making the compound an excellent building block for creating more complex fluoroaryl-containing amines. This primary amine can readily undergo a variety of standard chemical transformations, including N-alkylation, N-acylation, reductive amination, and sulfonylation.

By reacting it with a diverse range of electrophiles (e.g., alkyl halides, acid chlorides, aldehydes/ketones followed by reduction), a large library of secondary and tertiary amines can be generated. These reactions allow for the systematic exploration of the chemical space around the fluoroaryl core, which is a common strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties. The resulting advanced amines, which retain the fluorobenzonitrile moiety, are valuable intermediates for synthesizing pharmacologically active agents, such as enzyme inhibitors or receptor modulators. nih.gov

Design and Synthesis of Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological systems, enabling the visualization and interrogation of cellular processes. The structure of this compound is well-suited for the design and synthesis of such probes. ljmu.ac.uk The aminomethyl group provides a convenient site for conjugation to reporter molecules, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin).

This conjugation is typically achieved by forming a stable amide or sulfonamide bond between the amine of the scaffold and a reactive derivative of the reporter tag. The resulting probe molecule retains the core this compound structure, which can be designed to interact with a specific biological target. The attached reporter then allows for the detection, localization, and quantification of this interaction in biological assays, including fluorescence microscopy and pull-down experiments. The fluorine atom can also serve as a useful reporter for ¹⁹F NMR studies, providing an additional method for tracking the probe in complex biological environments. ljmu.ac.uk

Application in Atroposelective Synthesis

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of single atropisomers, known as atroposelective synthesis, is an important area of research, as different atropisomers of a molecule can have distinct biological activities. While there is no direct evidence from the search results of this compound being used in atroposelective synthesis, the synthesis of axially chiral benzonitriles is a known strategy. researchgate.net

Research has shown that axially chiral benzonitriles can be synthesized via the formation of the nitrile unit on a biaryl scaffold that already possesses a stereogenic axis in a racemic form. researchgate.net In principle, a molecule like this compound could be incorporated into a larger, sterically hindered molecule where rotation around a newly formed bond is restricted, leading to atropisomerism. The development of catalytic asymmetric methods for such transformations is an active field of research. nih.govdntb.gov.uaresearchgate.netnih.gov

Computational and Mechanistic Investigations of 3 Aminomethyl 4 Fluorobenzonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental tools for predicting the molecular and electronic structure of molecules. northwestern.eduekb.eg These computational methods solve the electronic Schrödinger equation to determine the wavefunctions and energy levels of electrons within a molecule, providing insight into its geometry, stability, and reactivity. northwestern.edu

For 3-(Aminomethyl)-4-fluorobenzonitrile, computational analysis reveals a polarized molecular system. The electronic structure is significantly influenced by its distinct functional groups: the electron-donating aminomethyl group (-CH₂NH₂), the strongly electronegative fluorine atom (-F), and the electron-withdrawing nitrile group (-CN). Analysis of the frontier molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) energy levels are largely influenced by the aminomethyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is dominated by the nitrile and fluorine substituents. This distribution creates defined electrophilic and nucleophilic regions, which dictates the compound's reactivity patterns. nih.gov

The molecular electrostatic potential (MEP) map, another key output of these calculations, visually represents the charge distribution. For related molecules like 3-chloro-4-fluorobenzonitrile, studies have identified significant intramolecular charge transfer regions and reactive electrophilic/nucleophilic sites, a feature expected to be prominent in this compound as well. prensipjournals.com

Below is a representative table of electronic properties that can be derived from DFT calculations, based on data for analogous compounds. prensipjournals.comresearchgate.net

| Calculated Parameter | Typical Computational Method | Significance |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Indicates electron-donating ability; region of nucleophilic reactivity. |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Indicates electron-accepting ability; region of electrophilic reactivity. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | HF/6-31G(d,p) | Provides the charge distribution on each atom, identifying electrophilic and nucleophilic centers. emerginginvestigators.org |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools for mapping the intricate pathways of chemical reactions, allowing researchers to predict outcomes without extensive empirical testing. By calculating the potential energy surface, it is possible to identify the lowest-energy route from reactants to products, including the structures of high-energy transition states and the associated activation energies.

A relevant example of this approach is the Molecular Electron Density Theory (MEDT) study of the [3+2] cycloaddition reaction between 4-chlorobenzonitrile (B146240) oxide and β-aminocinnamonitrile. researchgate.net Such studies can determine the chemo- and regioselectivity of a reaction by comparing the activation enthalpies of different possible pathways. researchgate.net The analysis for this zwitterionic-type reaction predicted the formation of a specific 1,2,4-oxadiazole (B8745197) product through a non-concerted, two-stage, one-step mechanism. researchgate.net Furthermore, the study quantified the influence of solvents, suggesting that a non-polar solvent with catalytic amounts of a protic solvent would provide the best experimental conditions. researchgate.net

This same theoretical framework could be applied to reactions involving this compound. For instance, a common synthetic route to primary amines is the reduction of an organic azide. wikipedia.org A theoretical study could model the reaction pathway for the reduction of a hypothetical precursor, 3-(azidomethyl)-4-fluorobenzonitrile, to the target amine. This would involve calculating the transition states for the reaction, for example, via a Staudinger reaction with triphenylphosphine (B44618) or via hydrogenolysis. wikipedia.org

The following table illustrates the type of data generated from such theoretical reaction studies. researchgate.net

| Reaction Pathway | Solvent (Modeled) | Calculated Activation Enthalpy (kcal/mol) | Predicted Mechanism Type |

|---|---|---|---|

| [3+2] Cycloaddition (Ortho Attack) | Gas Phase | 11.8 | Two-stage one-step |

| [3+2] Cycloaddition (Meta Attack) | Gas Phase | 16.6 | Two-stage one-step |

| [3+2] Cycloaddition (Ortho Attack) | Benzene | 14.2 | Two-stage one-step |

| [3+2] Cycloaddition (Ortho Attack) | Methanol | 16.6 | Two-stage one-step |

In Silico Modeling for Synthetic Strategy Design

In silico modeling has become an indispensable part of modern synthetic chemistry, enabling the design and optimization of synthetic routes before they are attempted in the laboratory. By simulating reaction conditions and predicting outcomes, chemists can identify potential challenges, select optimal reagents, and minimize byproduct formation.

A key synthetic step for many fluorinated aromatic compounds is a halogen exchange (Halex) reaction, where a chloro-substituent is replaced by a fluoro-substituent using an alkali metal fluoride (B91410). google.com The synthesis of this compound could plausibly start from a precursor like 3-(aminomethyl)-4-chlorobenzonitrile. Computational models can be used to design this specific synthetic step. For instance, quantum chemical calculations can help in selecting the most effective phase-transfer catalyst, a critical component in such reactions, by modeling its interaction with the reactants. google.com The model could predict the reaction's feasibility and potential yield under various conditions, such as different aprotic dipolar solvents and temperatures. google.com

Furthermore, computational tools can help design multi-step syntheses by evaluating the reactivity of various intermediates. For the synthesis of this compound, different strategies could be modeled and compared.

| Proposed Synthetic Step | Precursor Compound | Computational Goal | Key Parameters to Model |

|---|---|---|---|

| Halogen Exchange | 3-(Aminomethyl)-4-chlorobenzonitrile | Optimize catalyst and solvent conditions. | Activation energy of C-Cl bond cleavage, catalyst-reactant binding energy. |

| Azide Reduction | 3-(Azidomethyl)-4-fluorobenzonitrile | Compare different reduction mechanisms (e.g., Staudinger vs. Hydrogenolysis). | Reaction energy profiles, transition state geometries. wikipedia.org |

| Nitrile Formation | 3-Amino-4-fluorobenzamide | Evaluate dehydrating agents for converting amide to nitrile. | Reaction thermodynamics (ΔG), mechanism of water elimination. |

| Amination | 3-Bromo-4-fluorobenzonitrile | Screen different aminating agents and predict regioselectivity. | Nucleophilic attack transition state energy, electrostatic potential maps. |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

While basic spectroscopic techniques like NMR and IR are used for routine product identification, advanced methods are often required to probe the fleeting intermediates that define a reaction mechanism. The integration of these advanced spectroscopic experiments with computational chemistry provides a particularly powerful approach for mechanistic elucidation.

A prime example is the use of ¹⁹F NMR spectroscopy combined with DFT calculations to study the degradation pathways of fluorinated compounds. nih.govresearchgate.net Mass spectrometry alone can fail to account for a significant percentage of fluorinated products, but ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atom. researchgate.net By computing the expected ¹⁹F NMR chemical shifts for various potential intermediates and degradation products, researchers can confidently assign the signals observed in experimental spectra. nih.govresearchgate.net This combined experimental-computational workflow allows for the unambiguous identification and even quantification of transient species in a reaction mixture, providing direct evidence for a proposed mechanism. nih.gov

For instance, in studying a reaction involving this compound, one could monitor the reaction progress using ¹⁹F NMR. If side-products or intermediates are formed, their signals can be compared against a library of computationally predicted shifts for hypothesized structures, confirming their identity.

Other advanced techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, are crucial for studying reactions that proceed via radical or paramagnetic intermediates. Mechanistic studies of monoamine oxidases, for example, have used EPR to characterize enzyme-bound radical species formed during the inhibition process. nih.gov Similarly, the characterization of reactive iron-nitrenoid intermediates in enzymatic C-H amination reactions has been achieved using a combination of UV-vis, EPR, and high-resolution mass spectrometry. osti.gov

The table below shows a hypothetical comparison between experimental ¹⁹F NMR shifts and those predicted by DFT calculations for potential species in a reaction involving this compound. researchgate.net

| Compound/Intermediate | Experimental ¹⁹F NMR Shift (ppm) | Computed ¹⁹F NMR Shift (ppm) | Error (ppm) |

|---|---|---|---|

| This compound (Parent) | -118.5 | -118.2 | 0.3 |

| Hypothetical Intermediate A (e.g., N-acetylated) | -119.2 | -118.9 | 0.3 |

| Hypothetical Side-Product B (e.g., hydrolyzed nitrile) | -121.0 | -120.4 | 0.6 |

| Fluoride Ion (Defluorination Product) | -125.0 | -124.8 | 0.2 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-fluorobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling. For example, Pd(OAc)₂ with XPhos as a ligand and Cs₂CO₃ as a base enables Buchwald-Hartwig amination for introducing the aminomethyl group to fluorinated benzonitrile precursors . Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and stoichiometric ratios of reagents. Monitoring by TLC or LC-MS ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer :

- Spectroscopy : Use H NMR to identify coupling patterns (e.g., fluorine-induced splitting in aromatic protons) and F NMR for fluorine environment analysis.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₈H₈FN₂: 165.0668) .

- InChI/SMILES : Canonical SMILES (e.g.,

N#Cc1ccc(c(c1)F)CN) and InChIKey (e.g.,UILQPNGITRPREJ-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Label containers with GHS-compliant hazard symbols (if applicable) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational methods (e.g., PASS Online) predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In Silico Screening : Use PASS Online to predict bioactivity (e.g., neurotropic or pesticidal properties) by analyzing structural fragments. For example, the aminomethyl group may enhance blood-brain barrier penetration, while fluorine improves metabolic stability .

- Docking Studies : Perform molecular docking with target proteins (e.g., acetylcholinesterase for neurotropic activity) using AutoDock Vina. Validate predictions with in vivo assays (e.g., rodent behavioral tests) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the benzonitrile ring for nucleophilic attack at the 4-position.

- Catalytic Systems : Pd/XPhos facilitates C–N bond formation via oxidative addition and reductive elimination. Cs₂CO₃ deprotonates the amine, enhancing nucleophilicity .

- Side Reactions : Competing hydrolysis of the nitrile group can occur under acidic conditions; use anhydrous solvents and inert atmospheres to mitigate .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

- Methodological Answer :

- IR Spectroscopy : The nitrile stretch (~2230 cm⁻¹) and N–H bending (aminomethyl, ~1600 cm⁻¹) provide functional group fingerprints. Fluorine substitution shifts aromatic C–H stretches .

- X-ray Crystallography : Resolve regiochemical ambiguity by analyzing crystal packing and bond angles (e.g., C–F bond length ~1.34 Å vs. C–N ~1.47 Å) .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.